molecular formula C7H5N3O3 B8711538 3-Methoxy-4-nitropicolinonitrile

3-Methoxy-4-nitropicolinonitrile

Cat. No.: B8711538
M. Wt: 179.13 g/mol
InChI Key: VJCLVBAMDYFTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-nitropicolinonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a cyano group at the second position, a methoxy group at the third position, and a nitro group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-nitropicolinonitrile typically involves multi-step reactions starting from readily available pyridine derivativesThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-nitropicolinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the cyano, methoxy, and nitro groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-nitropicolinonitrile is unique due to the combination of the cyano, methoxy, and nitro groups on the pyridine ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-methoxy-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C7H5N3O3/c1-13-7-5(4-8)9-3-2-6(7)10(11)12/h2-3H,1H3

InChI Key

VJCLVBAMDYFTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 12.5 g (12.5 moles) of the N-oxide of 3 methoxy-4-nitropyridine, 7.72 ml (1.1 eq.) of methyl sulfate and 70 ml of 1,2-dichloroethane is heated at 70° C. for 2.5 hours. It is allowed to cool and 70 ml of water are added. It is cooled in a salt and ice bath and, in portions, 7.55 g (2.1 moles) of sodium cyanide are added, controlling the temperature so as not to exceed 10° C. After 4 hours stirring, the reaction mixture is extracted with ethyl ether, the organic phase is washed with water, concentrated and the residue chromatographed (ethyl acetate/dichloromethane). There is obtained 7.06 g of a yellow oil (yield 53%).
[Compound]
Name
N-oxide
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

A mixture of 12.5 g (12.5 moles) of the N-oxide of 3-methoxy-4-nitropyridine, 7.72 mL (1.1 eq.) of methyl sulphate and 70 mL of 1,2-dichloroethane is heated at 70° C. for 2.5 hours. It is allowed to cool and 70 mL of water are added. It is cooled in a salt and ice bath and, in portions, 7.55 g (2.1 moles) of sodium cyanide are added, controlling the temperature so as not to exceed 10° C. After 4 hours stirring, the reaction mixture is extracted with ethyl ether, the organic phase is washed with water, concentrated and the residue chromatographed (ethyl acetate/dichloromethane). There is obtained 7.06 g of a yellow oil (yield 53%).
[Compound]
Name
N-oxide
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
53%

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